REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[CH2:10][CH:9]2[CH2:11][CH2:12][CH:6]1[CH2:7][C:8]2=[O:13])=[O:4].O.[OH-].[Li+]>C1COCC1.CO.O.O>[O:13]=[C:8]1[CH2:7][CH:6]2[CH2:12][CH2:11][CH:9]1[CH2:10][CH:5]2[C:3]([OH:4])=[O:2] |f:1.2.3,4.5.6|
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Name
|
|
Quantity
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390 g
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Type
|
reactant
|
Smiles
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COC(=O)C1C2CC(C(C1)CC2)=O
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Name
|
THF MeOH water
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Quantity
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2 L
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Type
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solvent
|
Smiles
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C1CCOC1.CO.O
|
Name
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lithiumhydroxide monohydrate
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Quantity
|
198 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
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1 L
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was kept below 30° C.
|
Type
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TEMPERATURE
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Details
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by cooling with a waterbath
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Type
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WASH
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Details
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The reaction mixture was washed with DCM (2×500 mL)
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Type
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EXTRACTION
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Details
|
The combined organic layers were extracted with water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with DCM (4×300 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
O=C1C2CC(C(C1)CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.87 mol | |
AMOUNT: MASS | 314 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |